Sonolisib

Catalog No.
S548420
CAS No.
502632-66-8
M.F
C29H35NO8
M. Wt
525.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sonolisib

CAS Number

502632-66-8

Product Name

Sonolisib

IUPAC Name

[(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate

Molecular Formula

C29H35NO8

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C29H35NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-19,21,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,21+,28-,29-/m0/s1

InChI Key

QIUASFSNWYMDFS-NILGECQDSA-N

SMILES

Array

solubility

Soluble in DMSO at 200 mg/mL; soluble in ethanol at 200 mg/mL; very poorly soluble in water.

Synonyms

acetic acid (1S,4E,10R,11R,13S,14R)-(4-diallylaminomethylene-6-hydroxy-1-methoxymethyl-10,13-dimethyl-3,7,17-trioxo-1,3,4,7,10,11,12,13,14,15,16,17-dodecahydro-2-oxa-cyclopenta(a)phenanthren-11-yl)ester, PX-866

Canonical SMILES

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(CC=C)CC=C)/C4=C(C3=O)O)COC)C)C

The exact mass of the compound Sonolisib is 525.23627 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO at 200 mg/mL; soluble in ethanol at 200 mg/mL; very poorly soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Gonanes - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sonolisib, also known as PX-866, is a semi-synthetic, irreversible, and orally available pan-PI3K inhibitor derived from the natural product wortmannin. It primarily targets the alpha, gamma, and delta isoforms of phosphoinositide 3-kinase (PI3K), a critical node in a signaling pathway frequently dysregulated in cancer research models. Unlike many reversible inhibitors, Sonolisib forms a covalent bond in the ATP-binding site of the kinase, leading to sustained target inhibition. This profile makes it a crucial tool for in vitro and in vivo studies requiring potent and durable suppression of the PI3K/Akt/mTOR pathway, particularly in models of glioblastoma and other solid tumors.

While other PI3K pathway inhibitors, including dual PI3K/mTOR inhibitors like Dactolisib (BEZ235), are available, they are not functionally interchangeable with Sonolisib. Critical differences in isoform selectivity, mechanism of action (irreversible vs. reversible), and pharmacokinetic properties directly impact experimental outcomes. For instance, Sonolisib's poor activity against the PI3K-beta isoform may reduce certain on-target toxicities observed with broader pan-PI3K inhibitors. Furthermore, dual PI3K/mTOR inhibitors can exhibit distinct toxicity profiles and low oral bioavailability, complicating in vivo dosing and potentially compromising study reproducibility. Selecting an alternative based on target class alone, without considering these specific attributes, can lead to inconsistent cellular responses, unpredictable in vivo efficacy, and misleading conclusions, making Sonolisib a necessary choice for studies requiring its specific inhibitory and pharmacokinetic profile.

High-Potency Isoform Inhibition: Sub-Nanomolar Potency Against PI3Kα

Sonolisib demonstrates exceptional potency against the p110α isoform of PI3K, with a reported IC50 value of 0.1 nM. This is significantly more potent than many other pan-PI3K or dual PI3K/mTOR inhibitors, such as Dactolisib (BEZ235), which has a reported IC50 of 4 nM for the same isoform. Its potency extends to other isoforms with IC50 values of 1.0 nM for p120γ and 2.9 nM for p110δ.

Evidence DimensionInhibitory Potency (IC50) against PI3Kα
Target Compound Data0.1 nM
Comparator Or BaselineDactolisib (BEZ235): 4 nM
Quantified Difference40-fold higher potency than Dactolisib
ConditionsBiochemical enzyme assays.

Higher potency allows for the use of lower concentrations in vitro and potentially lower doses in vivo to achieve effective target inhibition, reducing off-target effects and conserving compound.

Demonstrated Oral Bioavailability and In Vivo Efficacy for Reliable Animal Studies

Sonolisib is explicitly described as an orally available inhibitor whose administration results in significant antitumor activity in animal models. In a U87 glioblastoma flank xenograft model, oral administration of Sonolisib at 2.0 mg/kg/day resulted in an 84% reduction in mean tumor volume. This contrasts with some dual PI3K/mTOR inhibitors like Dactolisib (BEZ235), which has been reported to have quite low oral bioavailability in clinical studies, potentially complicating its use and translation from in vitro to in vivo settings.

Evidence DimensionIn Vivo Oral Efficacy & Bioavailability
Target Compound DataOrally available; 84% tumor volume reduction at 2.0 mg/kg/day in a U87 xenograft model.
Comparator Or BaselineDactolisib (BEZ235): Reported to have low oral bioavailability, which can lead to high inter-individual variability and inconsistent exposure.
Quantified DifferenceProven oral efficacy vs. potential for poor/variable oral exposure with comparators.
ConditionsOral gavage administration in mouse xenograft models.

For researchers conducting animal studies, reliable oral bioavailability simplifies dosing regimens, improves reproducibility, and ensures consistent target engagement, making experimental results more robust.

High Solubility in Standard Organic Solvents for Simplified Stock Preparation and Handling

Sonolisib exhibits high solubility in common laboratory organic solvents, reported at up to 200 mg/mL in DMSO and 200 mg/mL in ethanol. This facilitates the preparation of high-concentration stock solutions, simplifying dilution schemes for a wide range of in vitro assays. While many inhibitors are soluble in DMSO, the high solubility of Sonolisib provides greater experimental flexibility compared to compounds with more limited solubility, which can constrain achievable concentrations in assays and require more complex formulation efforts for in vivo work.

Evidence DimensionSolubility in Common Lab Solvents
Target Compound DataDMSO: 200 mg/mL; Ethanol: 200 mg/mL
Comparator Or BaselineGeneral baseline for research compounds, where lower solubility can be a handling constraint.
Quantified DifferenceProvides a wide working concentration range for stock solutions.
ConditionsStandard laboratory conditions.

Excellent solubility simplifies lab workflow, reduces the risk of compound precipitation in assays, ensures accurate dosing, and minimizes the volume of solvent (e.g., DMSO) added to cell cultures.

In Vivo Xenograft Studies Requiring Reliable Oral Dosing

Sonolisib's demonstrated oral bioavailability and in vivo efficacy make it a preferred choice for animal studies where oral gavage is the desired administration route. Its proven ability to significantly inhibit tumor growth upon oral dosing provides a reliable model system, avoiding the formulation challenges and variable exposure associated with compounds possessing poor oral pharmacokinetics.

Cell-Based Assays Targeting PI3Kα-Dependent Proliferation and Survival

Given its sub-nanomolar potency against the p110α isoform, Sonolisib is exceptionally well-suited for in vitro studies investigating cancer cell lines with PIK3CA mutations or PTEN loss. The high potency allows for precise dose-response curves and effective pathway inhibition at low concentrations, minimizing potential off-target kinase effects.

Studies Investigating Irreversible Kinase Inhibition Mechanisms

As an irreversible, covalent inhibitor, Sonolisib is a critical tool for research comparing the biological consequences of transient versus sustained kinase inhibition. It is ideal for washout experiments designed to determine how long the signaling pathway remains suppressed after the compound is removed, a question that cannot be answered using reversible inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

525.23626707 Da

Monoisotopic Mass

525.23626707 Da

Heavy Atom Count

38

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

987796874T

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pharmacology

Sonolisib is a small-molecule wortmannin analogue inhibitor of the alpha, gamma, and delta isoforms of phosphoinositide 3-kinase (PI3K) with potential antineoplastic activity. Sonolisib inhibits the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and activation of the PI3K/Akt signaling pathway, which may result in inhibition of tumor cell growth and survival in susceptible tumor cell populations. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

Pictograms

Irritant

Irritant

Other CAS

502632-66-8

Wikipedia

Sonolisib

Dates

Last modified: 08-15-2023
1: Bowles DW, Ma WW, Senzer N, Brahmer JR, Adjei AA, Davies M, Lazar AJ, Vo A, Peterson S, Walker L, Hausman D, Rudin CM, Jimeno A. A multicenter phase 1 study of PX-866 in combination with docetaxel in patients with advanced solid tumours. Br J Cancer. 2013 Sep 3;109(5):1085-92. doi: 10.1038/bjc.2013.474. Epub 2013 Aug 13. PubMed PMID: 23942080; PubMed Central PMCID: PMC3778312.
2: Hong DS, Bowles DW, Falchook GS, Messersmith WA, George GC, O'Bryant CL, Vo AC, Klucher K, Herbst RS, Eckhardt SG, Peterson S, Hausman DF, Kurzrock R, Jimeno A. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2012 Aug 1;18(15):4173-82. doi: 10.1158/1078-0432.CCR-12-0714. Epub 2012 Jun 12. PubMed PMID: 22693357.
3: Gwak HS, Shingu T, Chumbalkar V, Hwang YH, DeJournett R, Latha K, Koul D, Alfred Yung WK, Powis G, Farrell NP, Bögler O. Combined action of the dinuclear platinum compound BBR3610 with the PI3-K inhibitor PX-866 in glioblastoma. Int J Cancer. 2011 Feb 15;128(4):787-96. doi: 10.1002/ijc.25394. PubMed PMID: 20473884; PubMed Central PMCID: PMC2990813.
4: Koul D, Shen R, Kim YW, Kondo Y, Lu Y, Bankson J, Ronen SM, Kirkpatrick DL, Powis G, Yung WK. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma. Neuro Oncol. 2010 Jun;12(6):559-69. doi: 10.1093/neuonc/nop058. Epub 2010 Feb 15. PubMed PMID: 20156803; PubMed Central PMCID: PMC2940638.
5: Le Cras TD, Korfhagen TR, Davidson C, Schmidt S, Fenchel M, Ikegami M, Whitsett JA, Hardie WD. Inhibition of PI3K by PX-866 prevents transforming growth factor-alpha-induced pulmonary fibrosis. Am J Pathol. 2010 Feb;176(2):679-86. doi: 10.2353/ajpath.2010.090123. Epub 2009 Dec 30. PubMed PMID: 20042669; PubMed Central PMCID: PMC2808075.
6: Ihle NT, Lemos R, Schwartz D, Oh J, Halter RJ, Wipf P, Kirkpatrick L, Powis G. Peroxisome proliferator-activated receptor gamma agonist pioglitazone prevents the hyperglycemia caused by phosphatidylinositol 3-kinase pathway inhibition by PX-866 without affecting antitumor activity. Mol Cancer Ther. 2009 Jan;8(1):94-100. doi: 10.1158/1535-7163.MCT-08-0714. PubMed PMID: 19139117; PubMed Central PMCID: PMC2633941.
7: Ihle NT, Lemos R Jr, Wipf P, Yacoub A, Mitchell C, Siwak D, Mills GB, Dent P, Kirkpatrick DL, Powis G. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 whereas oncogenic Ras is a dominant predictor for resistance. Cancer Res. 2009 Jan 1;69(1):143-50. doi: 10.1158/0008-5472.CAN-07-6656. PubMed PMID: 19117997; PubMed Central PMCID: PMC2613546.
8: Howes AL, Chiang GG, Lang ES, Ho CB, Powis G, Vuori K, Abraham RT. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures. Mol Cancer Ther. 2007 Sep;6(9):2505-14. Epub 2007 Aug 31. PubMed PMID: 17766839.
9: Ihle NT, Paine-Murrieta G, Berggren MI, Baker A, Tate WR, Wipf P, Abraham RT, Kirkpatrick DL, Powis G. The phosphatidylinositol-3-kinase inhibitor PX-866 overcomes resistance to the epidermal growth factor receptor inhibitor gefitinib in A-549 human non-small cell lung cancer xenografts. Mol Cancer Ther. 2005 Sep;4(9):1349-57. PubMed PMID: 16170026; PubMed Central PMCID: PMC1432090.
10: Ihle NT, Williams R, Chow S, Chew W, Berggren MI, Paine-Murrieta G, Minion DJ, Halter RJ, Wipf P, Abraham R, Kirkpatrick L, Powis G. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling. Mol Cancer Ther. 2004 Jul;3(7):763-72. PubMed PMID: 15252137.

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